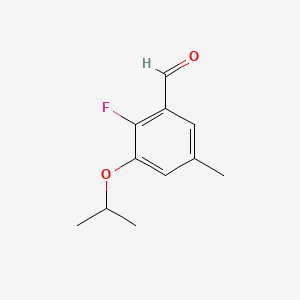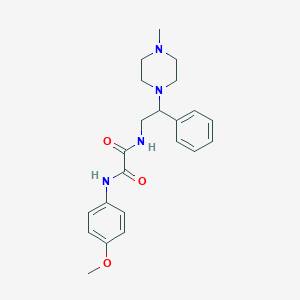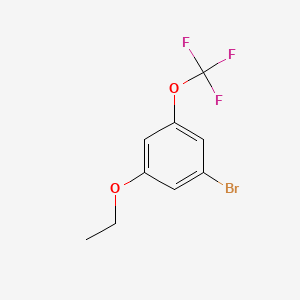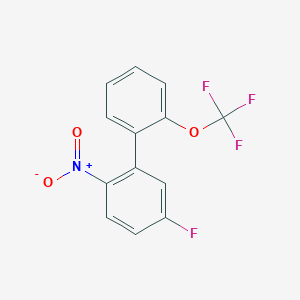
5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of 5-Fluoro-2-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-Fluoro-2-amino-2’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 5-Methoxy-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl.
Scientific Research Applications
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-nitrobenzoic acid
- 5-Fluoro-2-nitrotoluene
Uniqueness
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethoxy group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
Molecular Formula |
C13H7F4NO3 |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
4-fluoro-1-nitro-2-[2-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C13H7F4NO3/c14-8-5-6-11(18(19)20)10(7-8)9-3-1-2-4-12(9)21-13(15,16)17/h1-7H |
InChI Key |
GPXOJYKUSVLACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


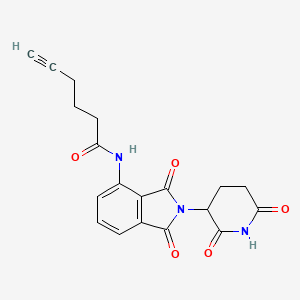
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

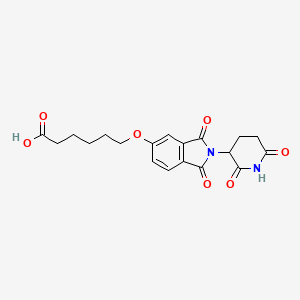
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
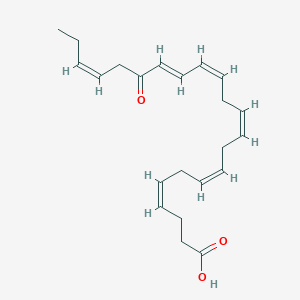


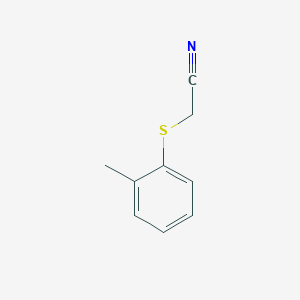
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
